1-Benzoylpiperidin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzoylpiperidin-3-one and its derivatives involves several key steps, including the formation of diarylpiperidin-4-ones and the subsequent functionalization to introduce the benzoyl group. A study by Dindulkar et al. (2011) detailed the facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones, providing insights into the stereochemical aspects through NMR and XRD analysis, indicating the chair conformation with equatorial orientation of substituents (Dindulkar, Parthiban, Puranik, & Jeong, 2011).
Molecular Structure Analysis
The molecular structure of 1-Benzoylpiperidin-3-one derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and XRD. The structural analysis often reveals important conformational details, such as chair and boat conformations, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, Desai et al. (2019) reported on the synthesis and structural characterization of novel benzoylpiperazinyl quinoline derivatives, offering valuable information on their molecular geometry and potential interaction sites (Desai, Kumar, Suchetan, Lokanath, Naveen, Shivaraja, & Sreenivasa, 2019).
Chemical Reactions and Properties
1-Benzoylpiperidin-3-one undergoes various chemical reactions, including halogenation, acylation, and conjugation, to yield a diverse array of compounds with potential biological activities. The chemical properties are influenced by the substitution pattern on the piperidine ring and the nature of the functional groups introduced. Research by Gopalakrishnan et al. (2009) demonstrated the synthesis of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones, highlighting the chemical versatility of the piperidin-4-one scaffold (Gopalakrishnan, Thanusu, Kanagarajan, & Govindaraju, 2009).
Scientific Research Applications
Anti-Acetylcholinesterase Activity : Derivatives of 1-Benzoylpiperidin-3-one, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been found to exhibit potent anti-acetylcholinesterase activity. This makes them potential candidates for development as antidementia agents (Sugimoto et al., 1990).
Serotonin 5-HT1A Receptor Affinity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have shown high affinity for serotonin 5-HT1A receptors, demonstrating promising antidepressant-like activity (Sniecikowska et al., 2019).
Antifungal and Antibacterial Activity : Novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives exhibit potent antifungal activity against various bacterial and fungal strains, with a stronger antifungal than antibacterial effect (Sahu et al., 2013). Similarly, t(3)-benzyl-r(2),c(6)-diarylpiperidin-4-ones have shown significant antibacterial and antifungal activities (Jayabharathi et al., 2007).
Glycine Transporter Type 1 (GlyT1) Inhibition : Derivatives of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole have been developed as potential and selective GlyT1 inhibitors, showing good selectivity over other neurotransmitter receptors (Liu et al., 2015).
Dopamine Transporter (hDAT) Reuptake Inhibition : 2-(Benzoyl)piperidines represent a new class of hDAT reuptake inhibitors, functioning similarly to methylphenidate, with certain analogues showing enhanced potency (Jones et al., 2023).
Stearoyl-CoA Desaturase-1 Inhibition : Compounds like 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid have shown strong inhibitory activity against human and murine stearoyl-CoA desaturase-1, indicating potential for treating metabolic disorders (Uto et al., 2010).
AMPA Receptor Kinetics and Excitotoxicity : Certain benzoylpiperidine compounds can enhance AMPA receptor-mediated synaptic responses, although their effects can vary, and in some cases, potentially lead to neuronal death (Yamada, 1998).
Antidopaminergic Activity : Analogues of 1-Benzoylpiperidin-3-one, such as 3-(aminomethyl)tetralones, have shown potent antidopaminergic activity without causing catalepsy, suggesting potential for research on compounds with reduced side effects (Cortizo et al., 1991).
Safety And Hazards
Future Directions
Piperidine derivatives, including 1-Benzoylpiperidin-3-one, are being utilized in different therapeutic applications . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the development of new drugs containing the piperidine moiety could be a potential area of focus .
properties
IUPAC Name |
1-benzoylpiperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQPFUPQROCYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526573 | |
Record name | 1-Benzoylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperidin-3-one | |
CAS RN |
67452-85-1 | |
Record name | 1-Benzoylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.